Dazomet, sodium salt

Description

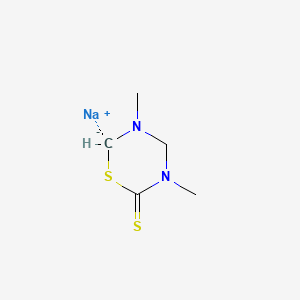

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C5H9N2S2.Na/c1-6-3-7(2)5(8)9-4-6;/h4H,3H2,1-2H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYULEPTCXJCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)S[CH-]1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2NaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058417 | |

| Record name | Dazomet sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet sodium salt appears as colorless crystals. Used as a soil fumigant to control weeds and insects. | |

| Record name | DAZOMET SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

53404-60-7 | |

| Record name | DAZOMET SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazomet sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOMET-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18DF1JJB0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Buffer Zones:to Protect Bystanders and the Surrounding Environment from Airborne Mitc, the Establishment of Buffer Zones Around the Treated Application Block is a Critical Risk Mitigation Measure.nih.govepa.govthe Size of the Buffer Zone is Determined by Several Factors:

Application Rate: Higher application rates require larger buffer zones. nih.gov

Application Block Size: Larger treatment areas necessitate larger buffer zones. nih.gov

Application Method: The method of application influences emission levels. nih.gov

Emission Control Measures: The use of high-barrier tarps can help reduce the required buffer zone size. nih.gov These buffer zones remain in effect from the start of the application until a specified period afterward, typically 48 hours, to allow for the initial, most intense phase of volatilization to subside. nih.gov

Application Restrictions and Best Practices:several Restrictions Are Placed on How and when Dazomet Can Be Applied to Minimize Environmental Contamination:

Maximum Application Rates: Regulatory bodies have set maximum application rates to limit the total load of the chemical into the environment. For instance, the EPA reduced the maximum rate from 530 lbs a.i./A to 425 lbs a.i./A to lower potential risks. epa.govepa.gov

Soil Conditions: Proper soil preparation is essential for both efficacy and risk reduction. Soil should be moist to facilitate the conversion of dazomet (B121842) to MITC, but not saturated, as this can limit the fumigant's movement and potentially increase runoff. umass.edu Soil temperature should be within an optimal range (e.g., above 40°F but below 80°F at a 5-6 inch depth) to ensure adequate volatilization without the chemical escaping too rapidly. umass.edu

Weather Conditions: Applications should not occur when heavy rainfall is expected, as this increases the risk of runoff and leaching of dazomet and MITC into surface waters. researchgate.net

Prohibited Uses: To prevent unacceptable risks, certain uses are prohibited, such as application in greenhouses and with handheld equipment for broad areas. epa.gov

Water Resource Protection:given That Dazomet is Highly Soluble in Water and Its Degradate Mitc Has Properties That Could Lead to Groundwater Contamination, Specific Measures Are Required to Protect Water Resources.europa.euherts.ac.uk

Surface and Ground Water Advisories: Labels contain advisories highlighting the potential for dazomet (B121842) and MITC to leach into groundwater, especially in vulnerable soils with shallow groundwater. epa.gov

Tarp Management: For applications using tarps to seal the soil, the tarps must be perforated or cut before a certain time of day and only when rainfall is not imminent to reduce the potential for contaminated runoff when the tarps are eventually removed or if they fail. epa.gov

Preventing Direct Contamination: Labels explicitly prohibit the direct application to water and contamination of water sources when disposing of equipment washwaters. epa.gov

Impact on Non Target Organisms:dazomet and Mitc Are Broad Spectrum Biocides That Affect Not Only the Target Pests but Also Beneficial and Non Target Soil Organisms, Including Arthropods, Earthworms, and Microorganisms.ishs.orgresearchgate.netwhile Studies Have Shown That a Single Application Can Cause an Initial Sharp Reduction in These Populations, Recolonization from Surrounding Untreated Areas Can Be Rapid.ishs.orghowever, the Acute Toxicity to Aquatic Organisms is High, Making the Prevention of Runoff and Drift a Primary Goal of Risk Management.nih.govepa.govthe European Commission Has Specifically Required Further Information on the Acute Risk to Insectivorous Birds and the Long Term Risk to Birds and Mammals.europa.eu

| Application Condition Control | Optimize degradation to MITC while minimizing off-site movement. | Adherence to specified soil moisture and temperature ranges; application prohibited before expected heavy rain. umass.eduresearchgate.net | Agricultural Best Management Practices |

These management practices, detailed in Fumigant Management Plans (FMPs), are designed to allow for the continued use of dazomet (B121842) as a soil fumigant while minimizing unacceptable risks to human health and the environment. umass.edu

Efficacy Assessment and Crop Management Implications

Control of Specific Soil-Borne Diseases in Agricultural Systems

Dazomet (B121842) is recognized for its effectiveness in managing diseases caused by pathogenic fungi that reside in the soil, thereby protecting crops from significant yield losses. mdpi.comfrontiersin.org Its application leads to a reduction in the populations of these harmful microorganisms, creating a healthier rhizosphere for plant development. nih.govnih.gov

Research has consistently demonstrated the efficacy of dazomet in suppressing Fusarium species, notorious for causing wilt diseases in a variety of crops. nih.govusda.gov In watermelon cultivation, dazomet fumigation has been shown to be highly effective in controlling Fusarium wilt, a devastating disease for this crop. nih.govresearchgate.net Similarly, it is used to manage Fusarium wilt in cucumbers. frontiersin.orgresearchgate.net

Studies on the medicinal herb Panax notoginseng have quantified the suppressive effect of dazomet. Following fumigation, the relative abundance of pathogenic fungi like Fusarium was significantly reduced. frontiersin.orgnih.gov The inhibitory effect was observed to persist for as long as 18 months post-fumigation. frontiersin.orgnih.gov In one study, dazomet application led to a dramatic decrease in the relative abundance of Fusarium, showcasing its potent fungicidal action. frontiersin.org Another study confirmed that after fumigation, the relative abundance of Fusarium decreased by 99.03–99.66% compared to untreated soil. frontiersin.org

Table 1: Effect of Dazomet Fumigation on the Relative Abundance of Fusarium in Soil

| Treatment | Relative Abundance of Fusarium (%) | Reduction Compared to Control (%) |

|---|---|---|

| Control (Untreated) | Data not specified, used as baseline | N/A |

| Dazomet Treatment 1 | Data not specified | 70.00% frontiersin.org |

| Dazomet Treatment 2 | Data not specified | 70.81% frontiersin.org |

| Dazomet Treatment 3 | Data not specified | 85.08% frontiersin.org |

Dazomet has proven effective in the management of Verticillium wilt, a soil-borne fungal disease affecting a wide range of crops, including chrysanthemum and strawberry. mdpi.comtandfonline.com Field trials on chrysanthemum demonstrated that all tested fumigation treatments with dazomet significantly reduced the infection level of Verticillium dahliae compared to untreated plots. mdpi.comresearchgate.net

In a study on strawberries, pre-planting soil treatment with dazomet reduced the incidence of Verticillium wilt to less than 1% in the first season, compared to 4.7% in untreated beds. tandfonline.com This control was maintained into the second season. tandfonline.com Similarly, research on Chinese cabbage showed that dazomet treatment was effective in reducing the incidence of Verticillium wilt. researchgate.net Trials in Spanish strawberry nurseries also found that dazomet compared well with other fumigants for the control of diseases including Verticillium wilt. nih.gov

Continuous cropping, the practice of growing the same crop on the same land for multiple years, often leads to a decline in yield and quality, a phenomenon known as continuous cropping obstacle or replant problem. nih.gov This issue is frequently linked to the buildup of soil-borne pathogens and an imbalance in the soil microbial community. nih.govasm.org Soil fumigation with dazomet is an effective strategy to mitigate these challenges. nih.govnih.gov

Dazomet application has been shown to successfully address replant problems in the cultivation of high-value crops like American ginseng, Panax notoginseng, strawberry, and morels. frontiersin.orgnih.govasm.orgmdpi.com In a four-year study on American ginseng, dazomet treatment significantly improved plant survival and growth in continuously cropped soil. asm.org By the end of the study, the seedling survival rate in the dazomet-treated group was 52.92%, whereas no plants survived in the untreated control group. asm.org Dazomet treatment also significantly reduced the incidence of root rot disease by up to 69.39% compared to non-treated soil. asm.org For strawberries, combining dazomet fumigation with the application of the beneficial fungus Trichoderma harzianum was found to effectively address continuous cropping obstacles by reducing seedling mortality and increasing yield. mdpi.com

Table 2: Effect of Dazomet on American Ginseng Under Continuous Cropping Conditions

| Year | Parameter | Dazomet Treatment | Untreated Control |

|---|---|---|---|

| Year 1 | Seedling Emergence Rate (%) | 90.67 asm.org | 66.67 asm.org |

| Fresh Root Weight (g) | 0.36 asm.org | 0.42 asm.org | |

| Year 2 | Fresh Root Weight (g) | Data not specified | 9.06 asm.org |

| Root Rot Disease Index Reduction (%) | 68.18 asm.org | Baseline asm.org | |

| Year 4 | Seedling Survival Rate (%) | 52.92 asm.org | 0 asm.org |

| Fresh Root Weight (g) | 28.72 asm.org | No survivors asm.org |

Management of Verticillium Wilt (e.g., Verticillium dahliae)

Effects on Crop Growth and Yield

Beyond disease control, dazomet application positively influences crop development and productivity by improving soil conditions. nih.govresearchgate.net

Photosynthesis is a critical physiological process for plant growth, involving the conversion of light energy into chemical energy. colostate.edu Studies have indicated that dazomet fumigation can enhance the photosynthetic performance of plants grown in replant soil. nih.govresearchgate.netresearchgate.net This enhancement is linked to improved plant health resulting from the reduction of soil-borne pathogens. For example, dazomet treatment has been observed to increase the chlorophyll (B73375) content in the leaves of strawberry and ginger plants. nih.govnih.govfrontiersin.org An increase in chlorophyll, the primary pigment for capturing light energy, can lead to a higher net photosynthetic rate, ultimately promoting more vigorous plant growth. researchgate.net

Dazomet fumigation has been found to improve soil nutrient availability and subsequent uptake by crops. frontiersin.orgnih.gov In field experiments with Panax notoginseng, dazomet application increased the levels of total nitrogen, phosphorus, and potassium, as well as available phosphorus and potassium in the soil. frontiersin.orgnih.govnih.govresearchgate.net This enhanced nutrient environment promoted the accumulation of these elements within the plant tissues, including the roots, leaves, and stems. frontiersin.orgnih.gov

Table 3: Impact of Dazomet on Soil Nutrients and Crop Yield

| Crop | Parameter Measured | Effect of Dazomet Treatment | Reference |

|---|---|---|---|

| Panax notoginseng | Soil Nutrients | Increased total N, P, K; available P, K; and ammonia (B1221849) nitrogen | frontiersin.orgnih.govnih.gov |

| Yield | 2.83–3.81 times increase | frontiersin.orgnih.govresearchgate.net | |

| Tomato | Yield | Highest fruit yield compared to control | cabidigitallibrary.org |

| Maize | Yield | Grain yield increased by ~1 t/ha; forage by ~1.6 t/ha | cambridge.org |

| Ginger | Yield | 37.37% increase | frontiersin.org |

| Strawberry | Yield | 4.32% increase | nih.govnih.gov |

Yield Response in Various Cropping Systems (e.g., Strawberry, Tomato, Panax notoginseng)

The application of Dazomet as a soil fumigant has been studied for its effects on the yield of several important crops. Research findings indicate varying degrees of efficacy in enhancing crop production, depending on the specific cropping system, the presence of soil-borne pathogens, and the combination with other agricultural practices.

Strawberry (Fragaria x ananassa)

In strawberry cultivation, Dazomet application has been shown to positively influence yield and fruit quality. For instance, fumigation with Dazomet has been reported to increase strawberry yield by 4.32% and soluble solids in the fruit by 4.40%. frontiersin.orgnih.gov More substantial increases have been observed in other studies. Over a two-season period, treatment with Dazomet resulted in total yield increases of 40-60% compared to untreated beds. tandfonline.com

The integration of Dazomet with other treatments has also been explored. When Dazomet was used in alternation with chloropicrin (B1668804), a significant strawberry yield increase of 78.22% to 116.12% was recorded. researchgate.netresearchgate.net Furthermore, the application of microbial agents following Dazomet fumigation has been found to result in the highest yields in certain experimental set-ups. researchgate.netmdpi.com

Interactive Data Table: Effect of Dazomet on Strawberry Yield

| Treatment | Yield Increase (%) | Additional Observations | Source(s) |

|---|---|---|---|

| Dazomet Fumigation | 4.32 | 4.40% increase in soluble solids | frontiersin.orgnih.gov |

| Dazomet Treatment | 40 - 60 (over two seasons) | Compared to untreated beds | tandfonline.com |

| Dazomet alternated with Chloropicrin | 78.22 - 116.12 | - | researchgate.netresearchgate.net |

| Dazomet followed by Microbial Agents | Highest Yield Recorded | Compared to other treatments in the study | researchgate.netmdpi.com |

Tomato (Solanum lycopersicum)

The impact of Dazomet on tomato yield appears to be more variable and dependent on specific field conditions and cultivation methods. A study found that combining Dazomet with 1,3-dichloropropene (B49464) significantly increased tomato yield. researchgate.netnih.gov However, in a study involving grafted tomato plants, cultivation in Dazomet-fumigated soil did not lead to an increased fruit yield compared to the untreated control, particularly when the pressure from soil-borne pests and pathogens was low. actahort.orgishs.org In a trial with the 'Sunny' variety of tomato, there was no significant difference in marketable yields between plots treated with Dazomet and those treated with metham sodium. tandfonline.com

Interactive Data Table: Effect of Dazomet on Tomato Yield

| Treatment | Yield Outcome | Conditions/Observations | Source(s) |

|---|---|---|---|

| Dazomet + 1,3-dichloropropene | Greatly increased yield | - | researchgate.netnih.gov |

| Dazomet on Grafted Tomato | No significant yield increase | Low pressure from soil-borne pests and pathogens | actahort.orgishs.org |

| Dazomet ('Sunny' variety) | No significant difference in marketable yield | Compared to metham sodium treatment | tandfonline.com |

Panax notoginseng

Research on the medicinal herb Panax notoginseng has demonstrated significant positive effects of Dazomet on yield and quality. Field experiments have shown that Dazomet fumigation can lead to a yield increase ranging from 2.83 to 3.81 times that of the control group. frontiersin.orgnih.govnih.govresearchgate.netdoaj.org In addition to the substantial increase in root biomass, the treatment also enhanced the quality of the harvested product, with the total saponin (B1150181) content increasing by up to 24.06%. frontiersin.orgnih.govnih.govresearchgate.net

Interactive Data Table: Effect of Dazomet on Panax notoginseng Yield

| Parameter | Increase | Source(s) |

|---|---|---|

| Yield | 2.83 - 3.81 times | frontiersin.orgnih.govnih.govresearchgate.netdoaj.org |

| Total Saponin Content | up to 24.06% | frontiersin.orgnih.govnih.govresearchgate.net |

Environmental Fate and Transport Dynamics of Dazomet and Its Metabolites

Volatilization and Atmospheric Dissipation of MITC

Volatilization is the most significant pathway for the dissipation of MITC from treated soils. epa.govregulations.govregulations.gov Due to its high vapor pressure, a substantial fraction of MITC generated from Dazomet (B121842) can be lost to the atmosphere. regulations.govdoi.orgusda.gov After entering the atmosphere, MITC is subject to further transport and degradation processes. regulations.gov

The rate and extent of MITC volatilization from Dazomet-treated soils are influenced by a multitude of interacting factors. These include soil properties, application methods, and environmental conditions.

Soil Temperature : Higher soil temperatures generally accelerate the conversion of Dazomet to MITC and increase the rate of MITC volatilization. ashs.orgusda.govmdpi.com Studies have shown that fumigant degradation can increase significantly as temperatures rise. researchgate.net For instance, one study noted that an increase from 5 °C to 35 °C enhanced the degradation rate of Dazomet in Beijing soil by 4.6 times. mdpi.com

Soil Moisture : Soil moisture is essential for activating Dazomet and initiating its degradation to MITC. ashs.orgusda.gov However, the effect of moisture on emission rates is complex. While necessary for the initial conversion, higher soil moisture can reduce MITC diffusion and volatilization by decreasing the air-filled pore space in the soil. doi.org Conversely, low soil moisture can slow the degradation rate of Dazomet. mdpi.com

Soil Texture and Organic Matter : Soil texture plays a dominant role in MITC movement. researchgate.net Emissions are generally lower from soils with higher clay and organic matter content, such as sandy clay loam, compared to sandy soils. researchgate.net This is due to increased adsorption of MITC to soil particles.

Application and Sealing Methods : The method of application and subsequent soil sealing significantly impacts emission rates. Incorporating the granules into the soil followed by surface sealing with polyethylene (B3416737) tarps or a water seal can reduce volatilization. usda.gov Tarping creates a physical barrier that can effectively retain MITC in the soil. ashs.org Water sealing, maintained by irrigation, can also lower emissions, though its effectiveness can be reduced by high evaporation rates. ashs.orgdoi.org Shank injection has been shown to reduce near-field emissions more effectively than center pivot chemigation. wsu.edu

Dazomet Particle Size : The particle size of the granular Dazomet formulation affects its degradation rate and the subsequent release of MITC. Smaller particles have a larger surface area, leading to more rapid degradation and an earlier peak in MITC concentration compared to larger granules. mdpi.com

Table 1: Factors Affecting MITC Emission Rates from Dazomet-Treated Soil

| Factor | Influence on MITC Emissions | Research Findings | Citations |

|---|---|---|---|

| Soil Temperature | Higher temperatures increase the rate of Dazomet conversion and MITC volatilization. | Degradation is significantly accelerated by increasing temperature. | ashs.orgusda.govmdpi.com |

| Soil Moisture | Required for Dazomet activation; high moisture can reduce emissions by limiting diffusion. | A moist soil layer can reduce MITC emissions by decreasing air-filled pore space. | ashs.orgdoi.org |

| Soil Texture | Finer textured soils (higher clay/organic matter) decrease volatilization. | MITC volatilization was lower from a sandy clay loam than a sandy soil. | researchgate.net |

| Application Method | Subsurface injection and soil sealing (tarps/water) reduce emissions. | Tarping creates a physical barrier; shank injection reduces emissions compared to chemigation. | ashs.orgusda.govwsu.edu |

| Dazomet Particle Size | Smaller granules degrade faster, leading to a quicker release of MITC. | Granules <100 μm degraded more rapidly than larger diameter granules. | mdpi.com |

Once volatilized into the atmosphere, MITC undergoes rapid photolytic decomposition, which is the primary route of its atmospheric dissipation. epa.govregulations.govregulations.gov Exposure to sunlight initiates this breakdown. The atmospheric half-life of MITC has been reported to be between 29 and 39 hours in natural sunlight. ca.govca.gov Other studies report a half-life of approximately 10 ± 3 hours under xenon arc irradiation, which is slightly more than one day of late summer sunlight. researchgate.net Another source indicates a phototransformation half-life in air of 1.21 to 1.60 days. publications.gc.ca This photochemical degradation results in the formation of several other compounds, including methyl isocyanate (MIC), methyl isocyanide, N-methylformamide, sulfur dioxide, hydrogen sulfide, and carbonyl sulfide. ca.govresearchgate.net

Factors Influencing Emission Rates from Treated Soils

Leaching Potential and Groundwater Contamination Considerations

While volatilization is the primary dissipation pathway for MITC, its potential to leach into groundwater is a consideration due to its high water solubility. epa.govregulations.govpublications.gc.ca However, several factors mitigate this risk. The rapid conversion of Dazomet and the high volatility of MITC mean that the compound is more likely to escape into the atmosphere than to percolate deep into the soil profile. epa.govregulations.govregulations.gov

Surface Runoff and Aquatic Exposure Pathways

Potential exposure of aquatic ecosystems to Dazomet and its degradates can occur through surface runoff from treated fields. regulations.govepa.gov This pathway, along with the deposition of volatilized MITC, can lead to the contamination of water bodies. epa.gov However, similar to the leaching risk, the contribution of surface runoff to aquatic exposure is generally considered to be of lower significance compared to atmospheric volatilization. regulations.gov The rapid degradation of Dazomet to MITC and MITC's subsequent high volatility limit the amount of the substance available to be transported via runoff. regulations.govregulations.gov Despite this, it remains a recognized potential exposure route for aquatic organisms. regulations.gov

Residue Analysis and Detection Methodologies

The monitoring of Dazomet and MITC in environmental samples requires specific and sensitive analytical methods. Since Dazomet is unstable and cannot be analyzed directly by gas chromatography (GC) due to decomposition at high temperatures, analytical strategies often focus on converting Dazomet to a more stable derivative or analyzing it via liquid chromatography. ndl.go.jp

A range of chromatographic techniques has been developed and validated for the determination of Dazomet and its primary metabolite, MITC, in soil and plant matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the direct analysis of the parent Dazomet compound. jst.go.jpresearchgate.net A typical procedure involves extraction with a solvent like dichloromethane (B109758), cleanup on a Florisil or similar column, and analysis using a reversed-phase column (e.g., C8 or CN) with a mobile phase such as an acetonitrile-water mixture. jst.go.jpsrce.hr Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength of 280 nm or 285 nm. jst.go.jpsrce.hr This method has been shown to be more specific for Dazomet than older colorimetric methods. ndl.go.jpjst.go.jp Reported recoveries for spiked crop samples are generally good, ranging from 78-95%, with limits of detection in the low parts-per-billion (ppb) range. ndl.go.jpjst.go.jp

Gas Chromatography with Nitrogen-Phosphorus Detector (GC/NPD) : This technique is used for the analysis of MITC, often after the intentional hydrolysis of Dazomet in a sample. One EPA method involves adjusting a water sample's pH to hydrolyze Dazomet to MITC, followed by liquid-liquid extraction with ethyl acetate. epa.gov The extract is then analyzed by GC with a wide-bore capillary column and a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds like MITC. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS/GC-MS/MS) : GC coupled with mass spectrometry offers high sensitivity and specificity for the simultaneous determination of Dazomet and MITC. nih.gov Samples are typically extracted and then analyzed by GC-MS or triple quadrupole GC-MS/MS. ashs.orgnih.gov These methods can achieve low limits of quantification, often around 0.01 mg/kg in various plant-derived foods. nih.gov The use of MS detection provides definitive identification of the target compounds. nih.govnih.gov

Table 2: Comparison of Analytical Techniques for Dazomet and MITC

| Technique | Analyte(s) | Typical Detector | Key Features | Citations |

|---|---|---|---|---|

| HPLC | Dazomet | UV (280/285 nm) | Good for direct analysis of the parent compound; specific. | ndl.go.jpjst.go.jpsrce.hr |

| GC/NPD | MITC (from Dazomet) | Nitrogen-Phosphorus | Selective for nitrogen-containing compounds; used after hydrolysis. | epa.gov |

| GC/MS | Dazomet & MITC | Mass Spectrometer | High sensitivity and specificity; allows for simultaneous determination. | ashs.orgnih.govnih.gov |

Challenges in Dithiocarbamate (B8719985) Residue Quantification

The quantification of dithiocarbamate (DTC) residues, including dazomet, presents significant analytical challenges due to the inherent chemical properties of this class of compounds. eurl-pesticides.eutandfonline.com The primary difficulties stem from their instability and the nature of the analytical methods traditionally employed. tandfonline.comthermofisher.com

A major challenge lies in the fact that many DTC fungicides, such as mancozeb (B1675947) and propineb, are polymeric and practically insoluble in both water and common organic solvents. eurl-pesticides.eu This makes direct analysis using standard multi-residue methods, which typically involve solvent extraction, inapplicable for these intact compounds. eurl-pesticides.eu Dazomet, while not a polymeric DTC, degrades rapidly in the environment, primarily through hydrolysis, into methyl isothiocyanate (MITC), which is the main active compound. epa.govfao.orgresearchgate.net This rapid degradation further complicates the direct measurement of the parent compound in environmental and biological matrices.

Consequently, the most common approach for quantifying DTC residues is an indirect "common moiety" method. tandfonline.comeuropa.eu This procedure involves the chemical cleavage of all DTCs present in a sample into carbon disulfide (CS₂), typically through hot acid hydrolysis with a tin(II)-chloride and hydrochloric acid mixture. eurl-pesticides.eueuropa.eu The volatile CS₂ is then partitioned and measured, usually by gas chromatography (GC). eurl-pesticides.eu The total DTC content is then expressed as milligrams of CS₂ per kilogram of the sample. thermofisher.com

This indirect method, however, introduces several significant challenges and limitations:

Lack of Specificity: The method measures the total CS₂ generated and cannot distinguish between the different parent DTC compounds (e.g., dazomet, maneb, ziram (B1684391), thiram). tandfonline.comeuropa.eu This is a critical issue for risk assessment, as individual DTCs and their metabolites have different toxicological profiles. tandfonline.com For example, ziram does not have ethylenethiourea (B1671646) (ETU) as a metabolite, whereas other DTCs do. europa.eu

Interference from Natural Sources: A major complication is the natural occurrence of compounds in certain crops, particularly in the Brassica family (like cabbage and broccoli) and Allium species, that can also generate CS₂ under the harsh conditions of the acid digestion method. tandfonline.comeurofins.de This can lead to false-positive results or overestimated residue levels. tandfonline.com The sulfurization process used on some food products, like apricots, can also cause false positives. tandfonline.com

Endogenous CS₂: Samples that have been treated with DTCs may contain not only the intact pesticide but also free CS₂ as a degradation product. europa.eu The standard method does not differentiate between the CS₂ released from the parent compound during analysis and the free CS₂ already present. europa.eu

Analyte Instability: DTCs can degrade rapidly during sample preparation and storage, even before the analysis begins. tandfonline.comeurofins.de This can lead to a loss of the target analyte and an underestimation of the actual residue level. eurofins.de

Methodological Difficulties: The CS₂ evolution method is laborious and requires specialized apparatus. eurl-pesticides.eu Avoiding contamination is also critical; for instance, natural or synthetic rubber materials, which can contain dithiocarbamates, must be avoided during analysis. thermofisher.com

To overcome these challenges, alternative analytical approaches have been explored. High-Performance Liquid Chromatography (HPLC) methods have been developed for the specific determination of dazomet. jst.go.jp One such method involves extraction with dichloromethane in the presence of silver diethyldithiocarbamate (B1195824) (DDTC-Ag) to stabilize the dazomet, followed by cleanup and HPLC analysis with UV detection. jst.go.jp However, for broad-spectrum DTC analysis, liquid chromatography (LC) methods often require alkaline extraction with a stabilizing agent to prevent degradation. tandfonline.com While these specific methods offer better accuracy for individual compounds, the CS₂ common moiety method remains widely used in routine monitoring laboratories due to its established nature. eurl-pesticides.eueuropa.eu

Table 1: Comparison of Analytical Approaches for Dithiocarbamate (DTC) Residue Analysis

| Feature | Common Moiety Method (CS₂ Evolution) | Specific Chromatographic Methods (e.g., HPLC/LC-MS) |

|---|---|---|

| Principle | Indirect; measures total Carbon Disulfide (CS₂) generated from all DTCs. eurl-pesticides.eueuropa.eu | Direct; measures individual DTC compounds or their specific metabolites. tandfonline.comjst.go.jp |

| Specificity | Low; cannot differentiate between different parent DTCs. tandfonline.comeuropa.eu | High; allows for quantification of specific parent compounds. jst.go.jp |

| Interferences | High; susceptible to false positives from natural CS₂-producing compounds in certain crops (Brassica). tandfonline.com | Low; less prone to interference from matrix components. |

| Accuracy | Can be compromised by analyte degradation and interferences, leading to over- or underestimation. tandfonline.comeurofins.de | Generally higher, providing a more accurate representation of specific residue levels. |

| Application | Widely used for regulatory monitoring and enforcement of MRLs expressed as CS₂. eurl-pesticides.eueuropa.eu | Used in research and for refined risk assessments where individual compound toxicity is considered. tandfonline.com |

| Complexity | Laborious, requires specialized equipment, and is prone to contamination. eurl-pesticides.euthermofisher.com | Can be technically complex but often amenable to automation and multi-residue approaches. europa.eu |

Environmental Risk Management Considerations for Dazomet Application

The environmental risk management for dazomet application focuses on mitigating exposure to the parent compound and, more importantly, its primary active degradate, methyl isothiocyanate (MITC). epa.govepa.gov Dazomet is a granular product applied to soil, where it rapidly hydrolyzes in the presence of moisture to release MITC gas. researchgate.netepa.gov MITC is a highly volatile and toxic substance that acts as the primary soil fumigant. epa.govepa.gov The high volatility of MITC is a key route of dissipation from the soil, but it also poses risks to the surrounding environment and non-target organisms through atmospheric transport. epa.govca.gov

Key environmental risk management strategies mandated by regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Commission include a combination of use restrictions, application best practices, and exposure mitigation measures. epa.goveuropa.eu

Resistance Development and Accelerated Biodegradation Phenomena

Induced Accelerated Degradation of MITC Following Repeated Dazomet (B121842) Applications

The repeated use of dazomet and another MITC-generating fumigant, metam-sodium (B1676331), has been shown to induce the accelerated degradation of MITC in soil. researchgate.net This means that with each subsequent application, the chemical breaks down more rapidly, reducing its concentration and the time it is present in the soil to control pathogens. This accelerated degradation is a primary cause of reduced efficacy against soilborne pathogens like Verticillium dahliae, Sclerotium rolfsii, and Fusarium oxysporum f. sp. radicis-lycopersici. researchgate.net Studies have shown that the capacity for accelerated MITC degradation can persist in the soil for 18 to 30 months after the last treatment. researchgate.net

The rate of MITC dissipation is a critical factor in its effectiveness. A longer dissipation time generally correlates with higher mortality of target pathogens. ontario.ca The phenomenon of accelerated degradation significantly shortens this dissipation time, thereby compromising the fumigant's performance.

Microbial Basis of Enhanced Degradation Capacity

The accelerated breakdown of MITC is primarily a biological process driven by soil microorganisms. researchgate.net Sterilization of soil with a history of dazomet or metam-sodium applications has been shown to slow down MITC degradation, confirming the key role of microbes. researchgate.netapsnet.org

Identification of MITC-Degrading Microbial Strains (e.g., Oxalobacteraceae)

Research has identified specific bacteria capable of degrading MITC. Notably, two strains from the Oxalobacteraceae family, designated MDB3 and MDB10, have been isolated from soil and shown to rapidly degrade MITC. apsnet.org The family Oxalobacteraceae is known to be involved in the degradation of organic compounds. plos.org Other bacteria, such as those resembling Rhodococcus and Bacillus species, have also been implicated in the accelerated degradation of MITC. researchgate.net

Emergence of Resistant Pathogen Populations (e.g., Trichosporon)

Beyond the issue of accelerated degradation by soil microbes, the use of dazomet can also lead to the emergence of pathogen populations that are resistant to the fumigant itself. researchgate.netresearchgate.net One such example is the fungus Trichosporon. researchgate.net Studies have shown that the relative abundance of Trichosporon can be higher in dazomet-treated soils compared to untreated soils. researchgate.net This suggests that Trichosporon possesses a strong resistance to the fumigant, allowing it to survive and even proliferate in the treated soil environment, potentially by utilizing nutrients from the fumigant itself or from the microbes killed by the fumigation. researchgate.net The emergence of such resistant pathogens is a serious concern, as it can lead to new or resurgent disease problems. nih.govunifal-mg.edu.br

Comparative Research on Dazomet and Alternative Soil Disinfestation Approaches

Efficacy Comparisons with Conventional Chemical Fumigants

Dazomet (B121842), a granular chemical that decomposes in moist soil to release methyl isothiocyanate (MITC), is considered a broad-spectrum soil fumigant. fao.orgfao.org Its effectiveness is often compared to other chemical fumigants, particularly in the context of finding viable alternatives to methyl bromide. europa.eufao.org

The search for alternatives to methyl bromide, a potent ozone-depleting substance, has led to extensive research comparing its efficacy with other fumigants like dazomet. epa.govcabidigitallibrary.org While no single alternative has been found to possess the full range of activity and versatility of methyl bromide, combinations of different chemicals are often employed. europa.eu

Research has shown that fumigants such as 1,3-Dichloropropene (B49464) (1,3-D) and chloropicrin (B1668804) can provide significant control of many soilborne pathogens. europa.eu In some instances, dazomet's effectiveness against nematodes may be less than that of methyl bromide, potentially requiring the additional use of a nematicide. epa.gov However, studies have also demonstrated that dazomet can be a feasible alternative to methyl bromide for controlling soil-borne fungi, nematodes, insects, and weeds in crops like strawberries. fao.org

Combinations of fumigants are a common strategy. For example, a mixture of 1,3-D and chloropicrin is one such combination. europa.eu Another approach involves the sequential application of different chemicals. europa.eu The combination of dimethyl disulfide (DMDS) and dazomet has shown synergistic effects in controlling root-knot nematodes, key soilborne fungi, and major weed seeds in laboratory settings. nih.gov Greenhouse trials with this combination on cucumbers successfully suppressed Meloidogyne spp. root galling and reduced populations of Fusarium spp. and Phytophthora spp., yielding results comparable to methyl bromide. nih.gov

The following table summarizes the pest control spectrum of dazomet in comparison to other major soil fumigants.

Table 1: Comparison of Pest Control Spectrum for Various Soil Fumigants

FumigantMajor Types of Pests ControlledNematodesPlant PathogensWeedsMethyl Bromide ●●●Chloropicrin ● 1,3-Dichloropropene ● Dazomet ●●●

Source: Adapted from U.S. Environmental Protection Agency (EPA) data. epa.gov

Dazomet, metam (B94612) sodium, and metam potassium are all MITC-generating compounds used for soil fumigation. fao.orgeuropa.eu While all have broad biocidal activity, their application and efficacy can differ. europa.eu Dazomet is a granular solid, while metam sodium is a liquid. fao.orgcabidigitallibrary.org This difference in formulation can affect the ease and method of application. cabidigitallibrary.org

Studies comparing dazomet and metam sodium have yielded varied results depending on the target pest and environmental conditions. In one field trial, dazomet appeared to be more effective than metam-sodium (B1676331) in reducing soil populations of the pathogen Macrophomina phaseolina. fdacs.gov However, it is noted that the efficacy of these fumigants can be significantly influenced by soil type, temperature, and moisture content. fdacs.gov

In other research, both dazomet and metam sodium have been shown to be effective alternatives to methyl bromide for controlling a range of soil-borne pests in crops like strawberries and ornamentals. fao.orgfao.org A dual application of dazomet and metam-sodium has been evaluated for its efficacy against various soil-borne fungal pathogens in cut flower production. actahort.org This combined treatment, particularly when used with a polythene cover, resulted in a high kill rate for Fusarium culmorum and Pythium sp., and significant reductions in Phytophthora cryptogea, Rhizoctonia solani, and Sclerotinia sclerotiorum. actahort.org

Dimethyl disulfide (DMDS) is another fumigant that has been studied in combination with dazomet. nih.gov Research has indicated a synergistic effect when these two are used together, enhancing their efficacy against nematodes, fungi, and weeds. nih.gov In cucumber production, the combination of DMDS and dazomet was found to be a successful alternative to methyl bromide. nih.gov

The following table presents findings from a comparative study on the efficacy of dazomet in combination with other fumigants for controlling root-knot nematodes in strawberry cultivation.

Table 2: Efficacy of Dazomet Combinations on Root-Knot Nematode Control in Strawberry

TreatmentIndividuals/g rootsGall IndexControl 175.02.4Dazomet + 1,3-D 39.00.4DMDS + Chloropicrin 11.00.1Methyl Iodide + Chloropicrin 12.00.1

Source: Adapted from Medina-Mínguez et al., 2011. researchgate.net

Methyl Bromide Alternatives (e.g., 1,3-Dichloropropene, Chloropicrin, Methyl Iodide)

Integration with Biological and Sustainable Soil Management Practices

The integration of dazomet with non-chemical soil disinfestation methods is an area of active research, aiming to enhance pest control while potentially reducing chemical inputs.

Soil solarization, a method that uses solar radiation to heat the soil under transparent plastic sheeting, can be combined with dazomet for enhanced control of soilborne pathogens. ishs.orgresearchgate.net This combination has been shown to be highly effective, even when using a reduced dosage of dazomet. ishs.orgresearchgate.net The use of virtually impermeable plastic films can further improve efficacy by trapping heat and fumigant gases. ishs.orgresearchgate.net

Studies have demonstrated that combining a three-week period of soil solarization with half the standard dose of dazomet provided effective control of Fusarium and Verticillium wilts in tomatoes. researchgate.net Similarly, excellent weed control in greenhouse-grown tomatoes was achieved with a half dose of dazomet combined with 21 days of solarization. academicjournals.org In onions, the combination of dazomet and solarization significantly reduced the incidence and severity of pink root disease and increased yields. publish.csiro.au

Biofumigation, the practice of incorporating brassica plant tissues into the soil to release pest-suppressive compounds like isothiocyanates, can also be used in conjunction with chemical fumigants. russjnematology.commdpi.com The combination of dazomet with biofumigation using materials like chicken manure and leaf mustard residuals has been effective in reducing populations of the root-knot nematode Meloidogyne incognita and decreasing root-galling in tomatoes. russjnematology.com

The following table illustrates the comparative efficacy of dazomet, solarization, and their combination on weed control in greenhouse tomatoes.

Table 3: Weed Control Efficacy of Dazomet and Soil Solarization

TreatmentWeed Control (%)Dazomet (Full Dose)Excellent Solarization (6-7 weeks)Excellent Dazomet (Half Dose) + Solarization (21 days)Excellent Olive Processing Waste + Solarization 100% (for specific weeds)Chicken Manure + Solarization 100% (for specific weeds)

Source: Adapted from Boz, 2009. academicjournals.org

Information specifically combining dazomet with Anaerobic Soil Disinfestation (ASD), also known as Reductive Soil Disinfestation (RSD), is limited in the provided search results. ASD is a biological process that involves creating anaerobic conditions in the soil to kill pathogens.

Dazomet fumigation, while effective against pathogens, also significantly reduces the populations of beneficial microorganisms in the soil. mdpi.com To counteract this "biological vacuum," research has focused on the post-fumigation application of microbial inoculants to help restore a healthy soil microbiome. mdpi.commdpi.com

Studies have shown that applying microbial agents such as Trichoderma harzianum, Bacillus subtilis, and actinomycetes after dazomet fumigation can increase the richness and diversity of soil bacteria and fungi. mdpi.comresearchgate.netscilit.com The application of these beneficial microbes can promote the recovery of the soil microbial community and may enhance crop growth and yield. mdpi.commdpi.com

In one study on continuously cropped strawberries, the application of various combinations of Trichoderma harzianum, Bacillus subtilis, and actinomycetes after dazomet fumigation was evaluated. mdpi.comresearchgate.netscilit.com The results indicated that the application of actinomycetes alone led to the highest increase in the richness and diversity of both bacteria and fungi, and also resulted in the lowest seedling mortality and the highest yield. mdpi.comresearchgate.netscilit.com The addition of T. harzianum after dazomet fumigation has been found to increase the abundance of beneficial bacteria and fungi like Bacillus and Cladorrhinum, while reducing pathogenic fungi such as Monilinia, Ilyonectria, and Fusarium. mdpi.comsciprofiles.com Similarly, the use of a Bacillus subtilis-based biofungicide after dazomet fumigation has been shown to increase the abundance of beneficial microbes and those associated with disease suppression. mdpi.com

The following table summarizes the effects of applying different microbial agents on the diversity of soil fungi after dazomet fumigation in a strawberry cropping system.

Table 4: Effect of Post-Fumigation Microbial Inoculants on Fungal Diversity

TreatmentIncrease in Fungal Simpson Diversity Index (compared to control)T1 (T. harzianum + B. subtilis + Actinomycetes)82.92%T2 (T. harzianum + B. subtilis)40.23%T3 (T. harzianum + Actinomycetes)76.79%T5 (B. subtilis)53.34%T6 (Actinomycetes)88.65%T7 (T. harzianum)67.05%

Source: Adapted from Li et al., 2025. mdpi.com

Advanced Research Methodologies and Analytical Tools

High-Throughput Sequencing for Soil Microbial Community Analysis (e.g., 16S rRNA, ITS, phoD gene sequencing)

High-throughput sequencing has become an indispensable tool for evaluating the effects of dazomet (B121842) on the complex microbial communities within the soil. acs.org This technology allows for a detailed analysis of changes in bacterial and fungal diversity and abundance following fumigation. mdpi.com

Detailed Research Findings: Studies utilizing the Illumina HiSeq platform have shown that dazomet fumigation initially leads to a decrease in both the richness and diversity of soil bacterial and fungal communities. mdpi.com For instance, after fumigation in continuously cropped strawberry soil, a notable reduction in microbial diversity was observed. mdpi.com However, research also indicates that these communities can recover over time. In some cases, the application of microbial agents like Trichoderma harzianum and Bacillus subtilis after fumigation can accelerate the restoration of microbial diversity, increasing the abundance of beneficial microbes. mdpi.comscilit.commdpi.com

Sequencing of specific functional genes provides further insight. The analysis of the 16S rRNA gene , a marker for bacterial populations, has shown that its abundance can be significantly reduced in the days following dazomet application but may return to control levels over a period of 60 to 86 days. acs.orgresearchgate.net Similarly, sequencing of the Internal Transcribed Spacer (ITS) region is used to characterize fungal communities, revealing dazomet's efficacy against pathogenic fungi like Ilyonectria and Fusarium, but also its impact on beneficial fungi. mdpi.comfrontiersin.org

Furthermore, the sequencing of the phoD gene , which encodes for alkaline phosphatase, has been used to study the impact on phosphorus-cycling microbes. acs.orgacs.org Research has demonstrated that dazomet fumigation significantly reduces the abundance and diversity of phoD-harboring microbes shortly after application (<7 days). acs.org This is followed by a period of significant increase in abundance and diversity (14–28 days), before decreasing again in the later stages of the study (60–86 days). acs.org These shifts in the microbial community have been correlated with changes in available phosphorus in the soil. acs.orgresearchgate.net

Table 1: Impact of Dazomet on Soil Microbial Diversity Indices

| Study Focus | Sequencing Target | Key Findings | Reference |

| Continuously cropped strawberry soil | 16S rRNA, ITS | Fumigation decreased bacterial and fungal richness and diversity. Addition of T. harzianum increased richness of bacteria and diversity of fungi. | mdpi.com |

| Continuously cropped strawberry soil | 16S rRNA, ITS | Application of microbial agents (e.g., actinomycetes) post-fumigation increased richness and diversity of bacteria and fungi compared to control. | scilit.commdpi.com |

| Morel cultivation soil | 16S rRNA, ITS | Dazomet treatment altered microbial communities, decreasing fungal pathogens (Paecilomyces, Fusarium) and increasing beneficial bacteria (Bacillus, Pseudomonas). | frontiersin.org |

| Farm soils (Shandong, Miyun, Sichuan) | 16S rRNA, phoD gene | Fumigation significantly reduced bacterial abundance (16s rRNA) and the abundance and diversity of phoD-harboring microbes in the short term (<28 days), with partial recovery observed by 86 days. | acs.orgresearchgate.net |

Metagenomic and Metatranscriptomic Approaches for Functional Insights

Beyond identifying "who is there," metagenomic and metatranscriptomic analyses reveal the functional potential and activity of the soil microbiome after dazomet application. biologicals.czfrontiersin.org These "omics" approaches provide a snapshot of the collective genetic material (metagenome) and expressed genes (metatranscriptome) of the microbial community.

Detailed Research Findings: Metagenomic studies have been employed to decipher the effects of dazomet on the soil's functional capacity. For example, research has explored the link between dazomet application and the prevalence of antibiotic resistance genes (ARGs) in soil. researchgate.netresearchgate.net One study using both metagenomics and metatranscriptomics detected 23 types of ARGs, with metatranscriptomics proving more sensitive for indicating ARG activity. researchgate.net Such analyses have identified potential hosts of ARGs, including Mycobacterium and Streptomyces. researchgate.net

Functional predictions based on sequencing data, often using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), show how dazomet impacts key metabolic pathways. nih.gov Following fumigation, a reduction in the relative abundance of genes related to nitrogen metabolism has been observed. frontiersin.org Metatranscriptomic analysis, by sequencing RNA, offers a more direct view of gene expression, indicating which metabolic pathways are actively responding to the chemical stressor at a given time. researchgate.net These methods provide a more accurate assessment of the functional consequences of fumigation, moving beyond simple community composition to understand what the microbes are actually doing. researchgate.netfrontiersin.org

Isotopic Tracing Techniques for Degradation Pathway Elucidation

Isotopic tracing is a powerful technique for elucidating the degradation pathways of chemical compounds in the environment. nih.gov This method involves labeling the molecule of interest, such as dazomet, with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C) to track its transformation into various metabolites. researchgate.net

Detailed Research Findings: While extensive environmental studies using isotopic tracing specifically for dazomet's degradation in soil are not widely detailed in the reviewed literature, the methodology has been applied in metabolic studies. For instance, ¹³C and ¹⁴C-labeled dazomet has been used to identify metabolites in laboratory studies with rats and mice. researchgate.net Such research confirmed that the compound is primarily excreted in urine. nih.gov

In the broader context of environmental science, stable isotope analysis is a critical tool for distinguishing contaminant degradation from non-destructive processes like dilution and sorption in groundwater. nih.gov Hydrolysis is a known major degradation pathway for dazomet. acs.org Isotopic tracing could theoretically be used to follow the dazomet molecule as it hydrolyzes and decomposes into its primary active ingredient, methyl isothiocyanate (MITC), and other byproducts like formaldehyde, methylamine, and carbon disulfide. acs.orgnih.gov This would provide definitive evidence of the transformation pathways and rates under various environmental conditions.

Soil Column and Microcosm Studies for Environmental Fate Investigations

Controlled laboratory experiments using soil columns and microcosms are fundamental for investigating the environmental fate of dazomet. acs.orgresearchgate.net These studies allow researchers to manipulate specific variables like soil type, water content, and temperature to understand how they influence the compound's degradation, persistence, and mobility. mdpi.com

Detailed Research Findings: Microcosm and soil column studies have been instrumental in determining the degradation kinetics of dazomet. Research has shown that the degradation rate is highly dependent on environmental factors. For example, the degradation half-life of dazomet increases as soil temperature decreases and as soil moisture content is reduced. mdpi.com One study found that at 25°C, the half-life of 100–300 μm dazomet particles in Shunyi soil was 5.96 hours at 30% water content, but increased dramatically to 160.05 hours at 15% water content. mdpi.com

These controlled setups are also used to study the release and dissipation of methyl isothiocyanate (MITC), the main biocidal product of dazomet degradation. researchgate.netmdpi.com Field dissipation studies have effectively tracked the dissipation of MITC following dazomet application. epa.gov Accelerated degradation of MITC has been observed in soils with a history of repeated fumigant applications, a phenomenon that can be characterized and quantified in microcosm experiments. researchgate.net

Table 2: Degradation Half-Life of Dazomet in Soil Microcosm Studies

| Soil Type | Temperature (°C) | Water Content (%) | Dazomet Particle Size (µm) | Degradation Half-Life (hours) | Reference |

| Shunyi | 25 | 15 | 100-300 | 160.05 | mdpi.com |

| Shunyi | 25 | 20 | 100-300 | 24.70 | mdpi.com |

| Shunyi | 25 | 30 | 100-300 | 5.96 | mdpi.com |

| Shunyi | 4 | 20 | 100-300 | 114.74 | mdpi.com |

| Shunyi | 15 | 20 | 100-300 | 48.98 | mdpi.com |

| Shunyi | 37 | 20 | 100-300 | 11.23 | mdpi.com |

Advanced Chromatographic and Spectrometric Techniques for Metabolite Identification

Identifying and quantifying dazomet and its transformation products in complex environmental matrices like soil and crops requires highly sensitive and specific analytical techniques. jst.go.jp Advanced chromatographic and spectrometric methods are the cornerstone of this research. github.iometabolon.com

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques used. nih.govjst.go.jp HPLC, often coupled with a Diode Array Detector (DAD) or a mass spectrometer, is used for analyzing dazomet residues. mdpi.com For instance, a method using an HPLC system with a Venusil XBP-C8 column has been developed to determine dazomet concentrations in soil and water. mdpi.commdpi.com

For more definitive identification and quantification, especially at low concentrations, mass spectrometry (MS) is essential. Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) has been successfully used for the simultaneous determination of dazomet and its key metabolite, methyl isothiocyanate (MITC), in various plant-derived foods. nih.gov This method operates in the multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. nih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS), using ionization techniques like atmospheric pressure chemical ionization (APCI), allows for the simultaneous analysis of dazomet and other dithiocarbamates and their metabolites, such as ethylenthiourea (ETU) and propylenthiourea (PTU). nih.govtandfonline.com These advanced methods are crucial for ensuring food safety and understanding the complete metabolic fate of dazomet in the environment. nih.govcnr.it

Future Research Directions and Sustainable Management Perspectives

Elucidating the Molecular Mechanisms of Soil Microbial Resilience and Adaptation to Dazomet (B121842)

Future research should delve into the molecular intricacies of how soil microbial communities respond and adapt to dazomet application. While studies have shown that dazomet alters microbial diversity and community structure, the underlying genetic and metabolic pathways conferring resilience and adaptation remain largely unknown. acs.orgfrontiersin.orgresearchgate.netnih.gov

High-throughput sequencing technologies can be employed to track dynamic changes in microbial populations post-fumigation. acs.orgfrontiersin.org This can help identify not only the species that are suppressed but also those that recover or even thrive. For instance, some studies have observed an increase in the relative abundance of beneficial bacteria like Bacillus and Pseudomonas after dazomet treatment, which could be further explored for their role in disease suppression and plant growth promotion. frontiersin.orgnih.gov

Investigating the expression of specific genes, such as those involved in the degradation of pesticides or stress response, can provide insights into the adaptive strategies of microorganisms. mdpi.com For example, identifying genes responsible for the degradation of dazomet or its primary active ingredient, methyl isothiocyanate (MITC), could be crucial. Understanding these mechanisms will be vital for predicting and managing the long-term impacts of dazomet on soil microbial ecosystems and preventing the development of microbial populations that can rapidly degrade the fumigant, a phenomenon known as accelerated degradation.

Developing Strategies to Mitigate Accelerated Degradation and Resistance Development

The repeated application of dazomet can lead to the accelerated degradation of its active compound, MITC, by adapted soil microorganisms, which reduces its efficacy. mbao.org This phenomenon poses a significant challenge to the long-term viability of dazomet as a soil fumigant. Research is needed to develop strategies to counteract this effect.

One approach is the alternation of fumigants with different modes of action to prevent the buildup of specific microbial populations capable of rapid degradation. mbao.org Further studies could explore the efficacy of combining dazomet with other chemical or biological control agents to enhance pest control while reducing the selection pressure for resistance. For example, combining dazomet with fosthiazate (B52061) has been shown to synergize its efficacy against root-knot nematodes and potentially lower the risk of resistance development. researchgate.net

Moreover, investigating the influence of soil properties and environmental factors on dazomet degradation is crucial. mdpi.comnih.gov Factors such as soil pH, temperature, and organic matter content can significantly affect the rate of dazomet hydrolysis and subsequent MITC release. nih.govresearchgate.net By understanding these relationships, application practices can be tailored to specific field conditions to optimize performance and minimize the potential for accelerated degradation.

Optimizing Integrated Pest Management (IPM) Protocols Incorporating Dazomet

Integrating dazomet into comprehensive Integrated Pest Management (IPM) programs is essential for sustainable agriculture. cast-science.orgniphm.gov.in IPM strategies aim to manage pests by combining various techniques, including cultural, biological, and chemical controls, to minimize economic, health, and environmental risks. beyondpesticides.org Future research should focus on defining the precise role and optimal timing of dazomet application within these multifaceted programs.

Studies could evaluate the synergistic effects of dazomet with other control methods. For instance, combining dazomet fumigation with the application of biological control agents (BCAs) has shown promise. Research has indicated that applying agents like Clonostachys rosea or Rhodopseudomonas palustris after dazomet treatment can lead to enhanced disease control and improved soil health by promoting beneficial microbial communities. nih.govapsnet.org Similarly, the use of soil amendments like silicon fertilizer, potassium humate, and biofertilizers following fumigation can further improve soil nutrient supply and enhance the control of soil-borne pathogens. mdpi.com

Comprehensive Assessment of Dazomet's Long-Term Ecological Legacy on Soil Health and Function

While short-term effects of dazomet on soil microorganisms have been studied, its long-term ecological legacy requires more comprehensive assessment. nih.gov Research should extend beyond immediate impacts on target pests to evaluate the recovery and long-term resilience of the entire soil ecosystem. This includes monitoring the diversity and function of non-target organisms, such as beneficial fungi and bacteria, which are crucial for nutrient cycling and soil structure. acs.orgfrontiersin.orgresearchgate.net

Long-term field trials are needed to track changes in soil physicochemical properties, enzyme activities, and microbial community composition over multiple years following dazomet application. researchgate.netnih.gov Studies have shown that while some microbial populations and enzyme activities may recover over time, the community structure may not return to its original state. acs.org It is also important to investigate the potential for dazomet to affect the abundance of antibiotic resistance genes (ARGs) in soil, as changes in the microbial community could influence their prevalence. researchgate.net

Understanding the full scope of dazomet's impact on soil health will enable the development of management practices that promote the recovery of beneficial soil functions and ensure the long-term sustainability of agricultural systems where dazomet is used.

Investigating Novel Formulations and Application Methods for Enhanced Efficiency and Reduced Environmental Impact

Innovation in formulation and application technology is key to improving the efficiency and reducing the environmental impact of dazomet. Research into novel formulations, such as controlled-release systems, could significantly enhance its performance. For example, encapsulating dazomet in materials like zeolitic imidazolate framework-8 (ZIF-8) has been shown to provide a site-specific and pH-sensitive release, improving its efficacy against pathogens while reducing phytotoxicity and environmental contamination. acs.orgresearchgate.net Chitosan-based nano-formulations are also being explored to create more potent and targeted antifungal agents.

The physical properties of dazomet granules, such as size, can also influence their degradation rate and the release of MITC. mdpi.commdpi.comresearchgate.net Further research can optimize granule size to match specific soil and environmental conditions for better efficacy. mdpi.commdpi.com

Improving application methods is another critical area of research. Studies on different incorporation and sealing techniques, such as tilling, rolling, and tarping, can help optimize the distribution and persistence of MITC in the soil, leading to better pest control with potentially lower application rates. ashs.org Comparing dazomet with alternative, non-chemical methods like soil solarization, especially innovative systems using materials like biochar, could also provide sustainable options for soil disinfestation. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for evaluating the efficacy of dazomet, sodium salt as a soil fumigant against fungal pathogens?

- Methodological Answer : Efficacy studies typically involve controlled soil experiments comparing treated and untreated groups. Parameters include soil pH, electrical conductivity (EC), and microbial counts pre- and post-application. For example, dazomet's control effect on Fusarium spp. in lettuce soil was quantified via pathogen survival rates and crop yield metrics (e.g., 78.9% pathogen suppression and 60% yield increase in trials) . Experimental designs should incorporate soil temperature maintenance (critical for gas release) and post-application covering/watering to optimize fumigant activation .

Q. How do physicochemical properties of this compound influence its experimental application and stability?

- Methodological Answer : this compound (CAS 53404-60-7) is a thiadiazine derivative requiring careful handling due to its gas-releasing mechanism upon hydrolysis. Stability studies should assess moisture sensitivity, solubility in aqueous vs. organic solvents, and degradation kinetics under varying pH and temperature. Formulation protocols must account for its propensity to release methyl isothiocyanate (MITC), which dictates soil coverage requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between dazomet and its degradation product MITC?

- Methodological Answer : Bridging studies are essential to address gaps in MITC's toxicological profile. For example, inhalation toxicity data for MITC is limited, but subchronic oral studies in rodents can be extrapolated using pharmacokinetic modeling. Comparative analyses of dazomet and MITC metabolites (e.g., via LC-MS/MS) help clarify dose-response relationships and identify critical exposure thresholds . Additionally, in vitro assays (e.g., cytotoxicity in human cell lines) paired with in vivo soil microbial community analyses provide mechanistic insights into differential toxicity .

Q. What advanced delivery systems improve the targeted release and environmental safety of this compound?

- Methodological Answer : Controlled-release formulations using metal-organic frameworks (MOFs) or polymer nanocomposites (e.g., zeolitic imidazolate frameworks) enhance site-specific delivery. For instance, pH-responsive carriers like ZIF-8-poly(acrylic acid sodium salt) nanocomposites reduce biotoxicity by minimizing premature MITC release and optimizing soil penetration depth . Methodologies include encapsulation efficiency assays, soil column leaching tests, and ecotoxicity evaluations using non-target soil organisms .

Q. How should researchers design experiments to validate maximum residue levels (MRLs) for dazomet in crops under regulatory frameworks?

- Methodological Answer : MRL validation requires field trials simulating pre-planting applications, followed by residue extraction and quantification via GC-MS or HPLC-UV. Statistical models (e.g., Monte Carlo simulations) account for variability in soil type, application timing, and climatic conditions. The European Food Safety Authority (EFSA) mandates residue decline curves and dietary risk assessments to align with regulatory thresholds (e.g., MITC equivalence factors) .

Methodological Challenges and Solutions

Q. What are the key considerations for ensuring reproducibility in salt solubility studies involving this compound?

- Methodological Answer : Solubility experiments must standardize reactant concentrations, ionic strength, and pH (using buffer systems). Shake-flask methods with controlled agitation and temperature are recommended. Reporting solubility products (Ksp) instead of conditional constants improves cross-study comparability. For this compound, aggregation behavior in aqueous solutions should be monitored via dynamic light scattering (DLS) to avoid data misinterpretation .

Q. How can soil microbial community shifts post-dazomet application be systematically analyzed?

- Methodological Answer : High-throughput sequencing (16S rRNA for bacteria, ITS for fungi) paired with bioinformatics tools (QIIME2, PICRUSt2) quantifies taxonomic and functional changes. Trials should include temporal sampling (e.g., 0, 30, 60 days post-treatment) and control groups to distinguish fumigant-induced shifts from natural variability. Soil EC and pH must be concurrently measured, as dazomet increases soil alkalinity (e.g., pH 6.88 → 6.98 post-application), influencing microbial recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.